BB-K31

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthetic approaches in chemistry are evolving from a focus on molecular structure to the generation of molecules with specific functions, combining traditional synthetic methods with nature's strategies to produce molecules with unique properties (Wu & Schultz, 2009). This interdisciplinary approach opens new avenues for the synthesis of complex molecules, potentially applicable to compounds like "BB-K31".

Molecular Structure Analysis

The study of molecular structures such as the neutral diborene with a B=B double bond provides insights into the characterization of compounds through techniques like X-ray diffraction and DFT computations, helping to delineate the nature of bonds within molecules (Wang et al., 2007). Such detailed molecular structure analysis is crucial for understanding the properties and reactivity of complex chemical entities.

Chemical Reactions and Properties

The synthesis and structural determination of Zr{(mu-H)2BC8H14}4 showcases the role of metal-ligand bonding interactions and agostic interactions in defining the chemical reactivity and properties of compounds (Ding et al., 2005). This exemplifies how the study of chemical reactions and properties contributes to the comprehensive understanding of complex compounds.

Physical Properties Analysis

The creation of molecular-structure-based models using neural networks for the prediction of inventory data and environmental impacts based on the molecular structure of a chemical illustrates the correlation between molecular structure and physical properties (Wernet et al., 2008). Such models can be pivotal in the analysis of physical properties of novel compounds.

Chemical Properties Analysis

The exploration of the chemical space of commercially available building blocks for medicinal chemistry, highlighting the availability, quality, and diversity of these building blocks, is essential for synthesizing compounds with desired chemical properties (Zabolotna et al., 2021). Understanding the relationship between building blocks and the chemical properties of the resulting compounds is crucial for the design and development of chemicals with specific functionalities.

Aplicaciones Científicas De Investigación

DNA Microarray Analysis in Lyme Disease Research

DNA microarray analysis has been utilized to study the adaptive genetic responses of Borrelia burgdorferi (Bb) B31, the bacteria responsible for Lyme disease, under various growth conditions. This research highlights the bacteria's genetic adaptability in different environments, including those simulating conditions found in ticks and mammalian hosts. A significant number of genes were found to be differentially regulated, emphasizing the importance of modulating the extracellular proteome in Bb's life cycle. Such studies offer insights into the complex strategies of Bb parasitism and can lead to the development of new hypotheses regarding the disease's transmission and persistence (Revel, Talaat, & Norgard, 2002).

Citizen Science in Ecological Monitoring

The rise of citizen science, facilitated by digital platforms, has expanded the scope and scale of ecological monitoring. Broad-scale bird monitoring projects, as an example, have demonstrated the significant contributions of volunteers to scientific research. These programs not only engage the public in science but also provide valuable data for ecological studies and conservation efforts. The research emphasizes the cost-effectiveness and high impact of longitudinal schemes like Breeding Bird Surveys in scientific literature, suggesting that such collaborative efforts can enhance our understanding of biodiversity and ecosystem health (Tulloch, Possingham, Joseph, Szabo, & Martin, 2013).

BBK32 Protein in Lyme Disease Pathogenesis

Investigations into the role of BBK32, a fibronectin-binding protein in Borrelia burgdorferi, have shed light on the molecular mechanisms underlying Lyme disease pathogenesis. Despite its high expression during mammalian infection, research demonstrates that B. burgdorferi lacking BBK32 retains full pathogenicity in mice, suggesting the presence of compensatory mechanisms or additional proteins that facilitate infection and survival within the host. This finding prompts further exploration of the bacterial proteins involved in Lyme disease, offering potential targets for therapeutic intervention (Li, Liu, Beck, Kantor, & Fikrig, 2006).

Novel Gene Expression in Cross-Species Cloning

Research on cross-species nuclear transfer in zebrafish has identified K31, a novel gene up-regulated in cloned embryos. This gene's characterization and its impact on embryo development offer insights into the challenges of cross-species cloning, including the inefficiencies in reprogramming events. Understanding the function and regulation of novel genes like K31 in cloned embryos could enhance the effectiveness of cross-species nuclear transfer, a technique with potential applications in conservation and the study of genetic diseases (Pei, Sun, Chen, Chen, Wang, Hu, & Zhu, 2008).

PDGF-BB in Bone Remodeling and Osteogenesis

A study on the role of PDGF-BB secreted by preosteoclasts highlights its significance in bone remodeling and osteogenesis. PDGF-BB induces the formation of a specific vessel subtype that is crucial for coupling angiogenesis and bone formation. This research underscores the potential of targeting PDGF-BB secretion pathways as a therapeutic strategy for treating osteoporosis and promoting bone health (Xie, Cui, Wang, Xia, Hu, Xian, Li, Xie, Crane, Wan, Zhen, Bian, Yu, Chang, Qiu, Pickarski, Duong, Windle, Luo, Liao, & Cao, 2014).

Propiedades

Número CAS |

50896-99-6 |

|---|---|

Nombre del producto |

BB-K31 |

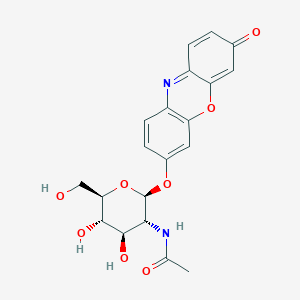

Fórmula molecular |

C₂₂H₄₃N₅O₁₃ |

Peso molecular |

585.6 |

Sinónimos |

O-3-Amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-N1-[(2R)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-D-streptamine; _x000B_(R)-O-3-Amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-N1-(4-am |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1148133.png)